molecular formula C14H21Cl2NO2 B14004585 n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline CAS No. 27077-23-2

n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline

Cat. No.: B14004585
CAS No.: 27077-23-2
M. Wt: 306.2 g/mol
InChI Key: WTWHRJIGPIZBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 2-chloropropyl groups and two methoxy groups attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:

2,5-dimethoxyaniline+22-chloropropyl chlorideThis compound+2HCl\text{2,5-dimethoxyaniline} + 2 \text{2-chloropropyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 2,5-dimethoxyaniline+22-chloropropyl chloride→this compound+2HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • n,n-Bis(2-chloropropyl)aniline
  • n,n-Bis(2-chloropropyl)-4-methoxyaniline
  • n,n-Bis(2-chloropropyl)fluoranthen-3-amine

Comparison:

  • n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline is unique due to the presence of two methoxy groups on the aniline ring, which can influence its chemical reactivity and biological activity.
  • n,n-Bis(2-chloropropyl)aniline lacks the methoxy groups, which may result in different reactivity and applications.
  • n,n-Bis(2-chloropropyl)-4-methoxyaniline has only one methoxy group, potentially leading to different steric and electronic effects.
  • n,n-Bis(2-chloropropyl)fluoranthen-3-amine contains a fluoranthene moiety, which can impart distinct properties compared to the aniline derivatives.

Properties

CAS No.

27077-23-2

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

N,N-bis(2-chloropropyl)-2,5-dimethoxyaniline

InChI

InChI=1S/C14H21Cl2NO2/c1-10(15)8-17(9-11(2)16)13-7-12(18-3)5-6-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3

InChI Key

WTWHRJIGPIZBHA-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)Cl)C1=C(C=CC(=C1)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.